Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate: is an organic compound with the molecular formula C11H11N3O2S . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate typically involves the reaction of 2-chloroacetylacetate with thiourea in the presence of a base, followed by cyclization and esterification . The reaction conditions often include heating the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve a one-pot synthesis approach, which simplifies the process and increases yield. This method can include the use of ammonium thiocyanate and 2-chloroacetylacetate, avoiding the need for multiple steps and reducing waste .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and DNA. It can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . These interactions can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
- Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
- Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness: Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate is unique due to its pyrazinyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological targets and increases its potential for use in medicinal chemistry .
Biological Activity
Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis and Characterization
The compound can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of α-haloketones with thiourea derivatives. This reaction pathway has been optimized to enhance yield and purity, leading to compounds with promising biological profiles .
Biological Activities
1. Antimicrobial Properties
this compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have shown significant inhibition zones against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms indicate that the compound possesses potent antimicrobial effects, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. For instance, it has been shown to interfere with the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows it to bind effectively to these enzymes, resulting in reduced cancer cell viability in various assays .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. Results indicate that the compound exhibits strong scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, leading to decreased proliferation of pathogenic microorganisms and cancer cells.
- Receptor Binding : It may bind to various receptors, altering their signaling pathways and contributing to its therapeutic effects .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated its potential as a novel antimicrobial agent. The results showed a significant reduction in bacterial load in treated groups compared to controls .
- Cancer Cell Proliferation Inhibition : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. Molecular docking studies suggested favorable interactions between the compound and CDKs, supporting its role as a potential anticancer agent .
Properties
IUPAC Name |
ethyl 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-3-16-11(15)9-7(2)14-10(17-9)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNHUMBYRXHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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